molecular formula C10H6N6O3 B12616886 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole CAS No. 918655-07-9

3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole

Cat. No.: B12616886
CAS No.: 918655-07-9
M. Wt: 258.19 g/mol
InChI Key: IIFMGPLDXYGCRU-UHFFFAOYSA-N
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Description

3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, and an oxadiazole ring

Preparation Methods

The synthesis of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of diaminomaleonitrile to form a triazole ring, followed by nitration and subsequent formation of the oxadiazole ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of high-energy materials and polymers due to its stable yet reactive structure.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole include other triazole and oxadiazole derivatives, such as 4,5-dicyano-1,2,3-triazole . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a nitro group with the triazole and oxadiazole rings, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

918655-07-9

Molecular Formula

C10H6N6O3

Molecular Weight

258.19 g/mol

IUPAC Name

3-nitro-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole

InChI

InChI=1S/C10H6N6O3/c17-16(18)10-9(12-19-13-10)15-6-8(11-14-15)7-4-2-1-3-5-7/h1-6H

InChI Key

IIFMGPLDXYGCRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3[N+](=O)[O-]

Origin of Product

United States

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